molecular formula C11H13NO2 B7871324 2-(2-Methoxyethoxy)-4-methylbenzonitrile

2-(2-Methoxyethoxy)-4-methylbenzonitrile

Cat. No.: B7871324
M. Wt: 191.23 g/mol
InChI Key: IRVYTJCPTNOGNJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4-methylbenzonitrile is a benzonitrile derivative featuring a methoxyethoxy group at the 2-position and a methyl group at the 4-position of the aromatic ring.

Properties

IUPAC Name

2-(2-methoxyethoxy)-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9-3-4-10(8-12)11(7-9)14-6-5-13-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVYTJCPTNOGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with 2-(2-methoxyethoxy)ethanol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-(2-methoxyethoxy)ethanol is replaced by the benzonitrile group. This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-4-methylbenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group can enhance the compound’s solubility and facilitate its binding to hydrophilic sites, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular properties of 2-(2-Methoxyethoxy)-4-methylbenzonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 2-(2-Methoxyethoxy), 4-methyl C11H13NO2* ~191.23* Enhanced lipophilicity; potential CNS activity Deduced
4-Bromo-2-(2-methoxyethoxy)benzonitrile 2-(2-Methoxyethoxy), 4-bromo C10H10BrNO2 256.1 Bromine increases reactivity for coupling
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile 3-(Dimethylaminoethoxy), 4-methoxy C12H16N2O2 220.27 Basic amino group; altered solubility
4-[2-(Aminooxy)ethoxy]benzonitrile 4-(Aminooxyethoxy) C9H10N2O2 178.19 Nucleophilic aminooxy group
4-Methoxy-2-methylbenzonitrile 4-Methoxy, 2-methyl C9H9NO 147.17 Simpler structure; lower lipophilicity

*Calculated based on structural analogs.

Physicochemical Properties

  • Lipophilicity : The methoxyethoxy chain in this compound increases logP compared to 4-methoxy-2-methylbenzonitrile, favoring better lipid membrane penetration .
  • Solubility: The dimethylamino group in 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile confers water solubility under acidic conditions, unlike the neutral methoxyethoxy analog .
  • Reactivity: Bromine in 4-bromo-2-(2-methoxyethoxy)benzonitrile enables cross-coupling reactions (e.g., Suzuki), while the aminooxy group in 4-[2-(aminooxy)ethoxy]benzonitrile participates in oxime formation .

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